molecular formula C28H31FN2O5 B11624181 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11624181
M. Wt: 494.6 g/mol
InChI Key: RGGHFQJLBPGHCE-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidinone core, substituted with a fluorophenyl group, a hydroxy group, a benzoyl group, and a morpholinylpropyl group, making it a versatile candidate for multiple chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using a benzoyl chloride derivative.

    Morpholinylpropyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Addition: The prop-2-en-1-yloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, m-CPBA

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities. The presence of the morpholinyl group suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The fluorophenyl and morpholinyl groups are common in many pharmaceutical agents, indicating potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the morpholinyl group could improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one lies in the combination of its functional groups The presence of the fluorophenyl group can enhance its chemical stability and biological activity, while the morpholinyl group can improve its pharmacokinetic properties

Properties

Molecular Formula

C28H31FN2O5

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31FN2O5/c1-3-15-36-22-9-10-23(19(2)18-22)26(32)24-25(20-5-7-21(29)8-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+

InChI Key

RGGHFQJLBPGHCE-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.